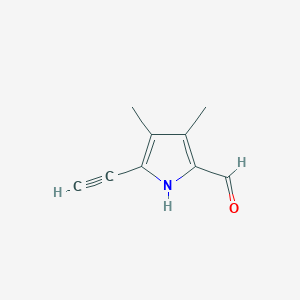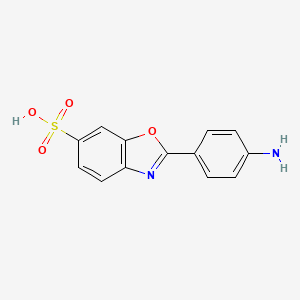
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid is an organic compound with a complex structure that includes an aminophenyl group, a benzoxazole ring, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the benzoxazole intermediate.
Sulfonation: The final step involves the sulfonation of the benzoxazole derivative using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to sulfonamide under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of catalysts.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biomolecular Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance material properties.
Wirkmechanismus
The mechanism by which 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)-1,3-benzoxazole: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
4-Aminophenyl-1,3-benzoxazole-6-sulfonic acid: Similar structure but with variations in the position of functional groups.
Uniqueness
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid is unique due to the presence of both the sulfonic acid and aminophenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific solubility, reactivity, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
112673-70-8 |
|---|---|
Molekularformel |
C13H10N2O4S |
Molekulargewicht |
290.30 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid |
InChI |
InChI=1S/C13H10N2O4S/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(20(16,17)18)7-12(11)19-13/h1-7H,14H2,(H,16,17,18) |
InChI-Schlüssel |
DZXBSLVUOTWIAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


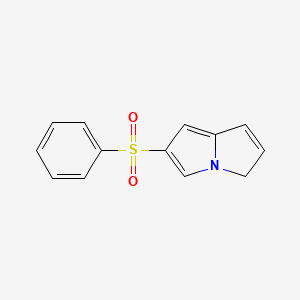

![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
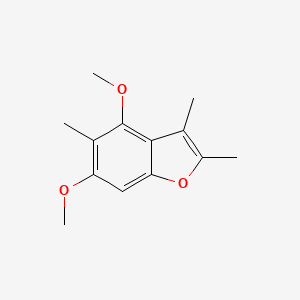

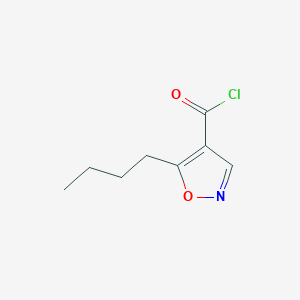
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

